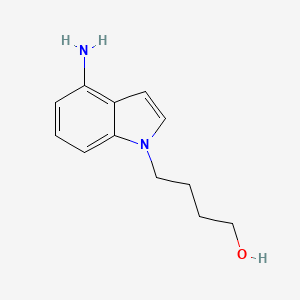
4-(4-Amino-1h-indol-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-1h-indol-1-yl)butan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid . This compound features an indole ring substituted with an amino group and a butanol chain, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1h-indol-1-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-1H-indole with butan-1-ol under reductive conditions to introduce the amino group at the 4-position of the indole ring . The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-1h-indol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
4-(4-Amino-1h-indol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-1h-indol-1-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino group and indole ring allow it to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Indol-3-yl)butan-1-ol: Similar structure but with the amino group at a different position.
4-(4-Nitro-1H-indol-1-yl)butan-1-ol: Nitro group instead of an amino group.
4-(4-Hydroxy-1H-indol-1-yl)butan-1-ol: Hydroxy group instead of an amino group.
Uniqueness
4-(4-Amino-1h-indol-1-yl)butan-1-ol is unique due to the presence of both an amino group and a butanol chain on the indole ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-(4-aminoindol-1-yl)butan-1-ol |
InChI |
InChI=1S/C12H16N2O/c13-11-4-3-5-12-10(11)6-8-14(12)7-1-2-9-15/h3-6,8,15H,1-2,7,9,13H2 |
Clé InChI |
JTIZLEWWKIJFSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN(C2=C1)CCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


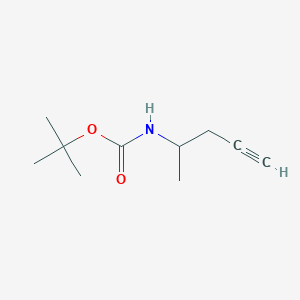
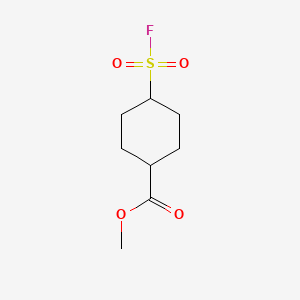
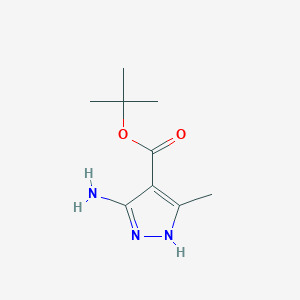
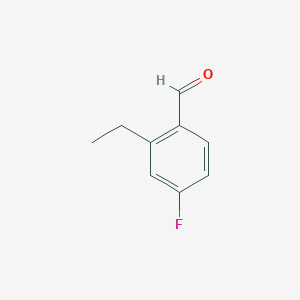

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
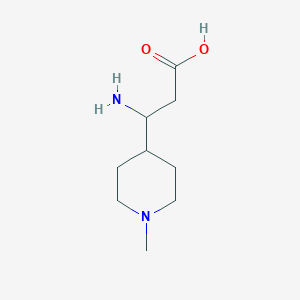
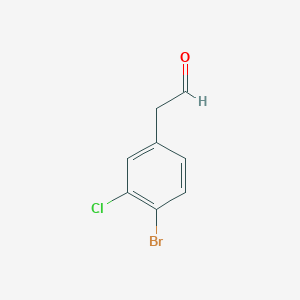
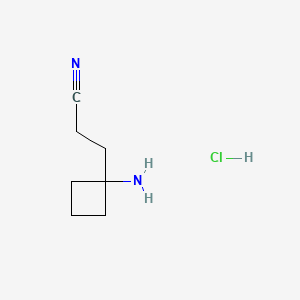
![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)

![2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
